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Compound of Interest

Compound Name: FTY720-C2

Cat. No.: B1674170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of FTY720

(Fingolimod) and its non-immunosuppressive analog, FTY720-C2. We delve into their

mechanisms of action, present supporting experimental data, and provide detailed protocols for

key experiments to aid in the evaluation of these compounds for neurodegenerative disease

research and development.

At a Glance: FTY720 and FTY720-C2
Feature FTY720 (Fingolimod) FTY720-C2

Primary Mechanism
Sphingosine-1-phosphate

(S1P) receptor modulator

Putative neuroprotective

agent; does not act via S1P

receptor modulation

Immunosuppressive Activity

Yes, causes lymphopenia by

sequestering lymphocytes in

lymph nodes

No, does not cause

lymphopenia

Neuroprotective Effects

Demonstrated in various in

vivo and in vitro models of

neurological disorders

Demonstrated in in vitro

models of oxidative stress

Clinical Status
FDA-approved for relapsing-

remitting multiple sclerosis
Preclinical development
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Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, offering a

comparative overview of the neuroprotective effects of FTY720 and FTY720-C2.

Table 1: In Vivo Neuroprotective Efficacy of FTY720 in a Rat Model of Ischemic Stroke

Treatment Group Infarct Volume (mm³) Neurological Score

Vehicle 247 ± 25 3.5 ± 0.5

FTY720 (0.25 mg/kg) 145 ± 20 2.5 ± 0.4

FTY720 (1 mg/kg) 130 ± 18 2.2 ± 0.3

*p < 0.05 compared to vehicle. Data is represented as mean ± SEM. Neurological score is on a

scale of 0-5, with higher scores indicating greater deficit.[1]

Table 2: In Vivo Neuroprotective Efficacy of FTY720 in a Mouse Model of Intracerebral

Hemorrhage

Treatment Group
Brain Water Content (%)
(Ipsilateral Hemisphere)

Neurological Deficit Score

Sham 78.5 ± 0.3 0

ICH + Vehicle 83.6 ± 0.5 8.2 ± 0.7

ICH + FTY720 (1 mg/kg) 82.2 ± 0.3 6.5 ± 0.6

*p < 0.05 compared to ICH + Vehicle. Data is represented as mean ± SEM. Neurological deficit

score is a composite score with higher values indicating greater deficit.[2][3]

Table 3: In Vitro Comparative Neuroprotective Efficacy of FTY720 and FTY720-C2 against

Oxidative Stress
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Treatment Group Cell Viability (%) after H₂O₂ exposure

Vehicle 50.4 ± 12.7

FTY720 (160 nM) 75.2 ± 8.5

FTY720-C2 (160 nM) 78.9 ± 9.2

*p < 0.05 compared to vehicle. Data is represented as mean ± SD. OLN-93 oligodendrocyte

cells were pre-treated with the compounds for 48 hours before exposure to 75 µM H₂O₂.[4]

Mechanisms of Neuroprotection
FTY720 and FTY720-C2 exert their neuroprotective effects through distinct mechanisms.

FTY720: A Dual-Action Modulator
FTY720's neuroprotective actions are primarily attributed to its role as a sphingosine-1-

phosphate (S1P) receptor modulator. Upon administration, FTY720 is phosphorylated to

FTY720-phosphate (FTY720-P), which then acts on four of the five S1P receptor subtypes.[5]

[6]

Immunomodulation: FTY720-P binding to S1P1 receptors on lymphocytes causes their

internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes.

[5] This reduction in circulating lymphocytes limits their infiltration into the central nervous

system (CNS), thereby reducing neuroinflammation. This is a key mechanism in its efficacy

for multiple sclerosis.

Direct CNS Effects: FTY720 can cross the blood-brain barrier and exert direct effects on

various CNS cells, including neurons, astrocytes, and microglia.[5] It has been shown to

promote neuronal survival and reduce apoptosis by activating pro-survival signaling

pathways such as Akt and ERK.[1] Furthermore, FTY720 can modulate astrocyte and

microglia activity, potentially shifting them towards a more neuroprotective phenotype.
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Caption: FTY720's dual mechanism of action.

FTY720-C2: A Non-Immunosuppressive Alternative
FTY720-C2 is a derivative of FTY720 designed to retain neuroprotective properties while

eliminating the immunosuppressive effects. Unlike FTY720, FTY720-C2 is not phosphorylated

in vivo and therefore does not interact with S1P receptors to cause lymphopenia.

The exact mechanism of FTY720-C2's neuroprotective action is still under investigation. In vitro

studies suggest that it can protect oligodendrocytes from oxidative stress-induced cell death

with an efficacy comparable to FTY720.[4] This suggests that its neuroprotective effects may

be independent of S1P receptor modulation and could involve other cellular pathways.
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Caption: Neuroprotective effect of FTY720-C2 in vitro.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Model of Ischemic Stroke (Rat)
Objective: To evaluate the neuroprotective efficacy of FTY720 in a transient middle cerebral

artery occlusion (MCAO) model in rats.

Animal Model: Male Sprague-Dawley rats (280-300g).

Procedure:

Anesthesia: Anesthetize rats with isoflurane (4% for induction, 1.5-2% for maintenance).

MCAO Surgery:

Make a midline cervical incision and expose the right common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA).
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Ligate the distal ECA and the proximal CCA.

Insert a 4-0 nylon monofilament suture with a rounded tip into the ICA via an incision in the

ECA stump.

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the

origin of the middle cerebral artery (MCA).

Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.

Drug Administration: Administer FTY720 (0.25 mg/kg or 1 mg/kg) or vehicle intraperitoneally

immediately after reperfusion.

Outcome Measures (at 24 and 72 hours post-MCAO):

Neurological Scoring: Evaluate neurological deficits using a 5-point scale.

Infarct Volume Measurement: Sacrifice animals, remove brains, and slice into 2 mm

coronal sections. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the

infarct volume using image analysis software.[1]
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Caption: Experimental workflow for the MCAO model.

In Vitro Oxidative Stress Model (Oligodendrocytes)
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Objective: To compare the neuroprotective effects of FTY720 and FTY720-C2 against

hydrogen peroxide (H₂O₂)-induced oxidative stress in an oligodendrocyte cell line.

Cell Line: OLN-93 rat oligodendrocyte cell line.

Procedure:

Cell Culture: Culture OLN-93 cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a 5% CO₂ incubator.

Treatment:

Plate cells in 96-well plates.

Pre-treat cells with FTY720 (160 nM), FTY720-C2 (160 nM), or vehicle for 48 hours.

Induction of Oxidative Stress:

After the pre-treatment period, expose the cells to 75 µM H₂O₂ for 24 hours.

Cell Viability Assay:

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay.

Add MTT solution to each well and incubate for 4 hours.

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control (untreated) cells.[4]
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Caption: Workflow for the in vitro oxidative stress assay.

Conclusion and Future Directions
FTY720 has a well-established neuroprotective profile, supported by extensive in vivo data in

various models of neurological disease. Its dual mechanism of immunomodulation and direct

CNS effects makes it a potent, albeit systemically active, therapeutic agent.

FTY720-C2 presents a promising alternative, offering neuroprotection in vitro without the

immunosuppressive activity of its parent compound. This lack of systemic immune effects could

be a significant advantage in treating neurodegenerative diseases where broad

immunosuppression is not desirable.
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However, a critical gap in the current research landscape is the absence of in vivo studies

directly comparing the neuroprotective efficacy of FTY720 and FTY720-C2. Future research

should focus on head-to-head in vivo comparisons in relevant animal models of

neurodegeneration to fully elucidate the therapeutic potential of FTY720-C2 and to determine if

its targeted neuroprotective effects, devoid of immunomodulation, can match or exceed the

benefits observed with FTY720. Such studies are essential to guide the further development of

FTY720-C2 as a potential next-generation neuroprotective agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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